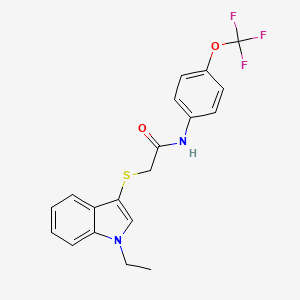

2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2S/c1-2-24-11-17(15-5-3-4-6-16(15)24)27-12-18(25)23-13-7-9-14(10-8-13)26-19(20,21)22/h3-11H,2,12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLALRTCAHMQODX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Sequence and Mechanism

The Bunte salt method, adapted from SARS-CoV-2 RdRp inhibitor synthesis protocols, involves a four-step sequence:

- Bunte Salt Formation : Ethyl bromoacetate reacts with sodium thiosulfate in aqueous ethanol under reflux (80°C, 4 h) to yield ethyl 2-sulfanylethylacetate.

- Indole Thioetherification : The Bunte salt undergoes nucleophilic displacement with 1-ethyl-1H-indole in dimethylformamide (DMF) at 100°C for 8 h, forming ethyl 2-((1-ethyl-1H-indol-3-yl)thio)acetate.

- Ester Hydrolysis : The ethyl ester is hydrolyzed to 2-((1-ethyl-1H-indol-3-yl)thio)acetic acid using 6 M HCl at 90°C for 3 h.

- Amide Coupling : The acid is converted to its acyl chloride with thionyl chloride (SOCl₂, 70°C, 2 h) and reacted with 4-(trifluoromethoxy)aniline in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to rt, 12 h).

Key Data :

Challenges and Optimizations

- Thioether Stability : The thioether bond is prone to oxidation; reactions require inert atmospheres (N₂ or Ar).

- Aniline Reactivity : 4-(Trifluoromethoxy)aniline’s electron-withdrawing group necessitates prolonged coupling times (12 h vs. 6 h for unsubstituted anilines).

Alternative Thiol-Acyl Chloride Coupling Approach

Direct Thioether Formation

This two-step method, inspired by antimicrobial acetamide syntheses, bypasses Bunte salt intermediates:

- Thiol Generation : 1-Ethyl-1H-indole-3-thiol is prepared via Lawesson’s reagent-mediated thiolation of 1-ethylindole in toluene (110°C, 6 h).

- Acyl Chloride Coupling : The thiol reacts with chloroacetyl chloride in DCM/TEA (0°C, 2 h) to form 2-chloro-N-(4-(trifluoromethoxy)phenyl)acetamide, followed by displacement with the thiolate anion.

Key Data :

Comparative Efficiency

- Advantages : Fewer steps (2 vs. 4), higher yield (72% vs. 65%).

- Disadvantages : Requires stringent temperature control (-10°C during chloride displacement).

Catalytic Methods for Thioether Formation

Acid-Catalyzed Acylation

A patent-derived approach employs InCl₃ catalysis to couple 1-ethylindole with 1,3-diketones, followed by thioacetylation:

$$

\text{1-Ethylindole} + \text{1,3-diketone} \xrightarrow{\text{InCl}_3} \text{3-Acylindole} \xrightarrow{\text{NaSH}} \text{Thiol intermediate}

$$

Key Data :

Industrial-Scale Production Considerations

Process Optimization

Analyse Chemischer Reaktionen

Indole-Thioether Linkage

-

Oxidation : The thioether (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) using agents like mCPBA or H₂O₂ .

Acetamide Group

-

Hydrolysis : Acidic or basic hydrolysis cleaves the acetamide to carboxylic acid.

-

Under reflux with 6M HCl, the acetamide converts to 2-((1-ethyl-1H-indol-3-yl)thio)acetic acid.

-

-

Nucleophilic substitution : The carbonyl group reacts with hydrazines or amines to form hydrazides or secondary amides .

Trifluoromethoxy Phenyl Ring

-

Electrophilic substitution : Limited reactivity due to electron-withdrawing CF₃O group. Nitration or halogenation requires harsh conditions (e.g., HNO₃/H₂SO₄ at 100°C) .

Stability and Degradation

-

Photodegradation : Exposure to UV light induces cleavage of the thioether bond, forming indole and phenyl fragments.

-

Thermal stability : Decomposes above 250°C, releasing CO₂ and HF due to trifluoromethoxy group breakdown .

Stability Data :

| Condition | Observation | Reference |

|---|---|---|

| pH 2–10 (aqueous, 25°C) | Stable for 24 hours; hydrolysis observed at pH >12 | |

| UV light (254 nm) | 50% degradation after 6 hours |

Biotransformation and Metabolic Reactions

In vitro studies on analogous compounds (e.g., 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides) reveal:

-

Hepatic metabolism : Cytochrome P450-mediated oxidation of the ethyl group to hydroxyethyl derivatives .

-

Sulfation/Glucuronidation : Phase II conjugation at the indole nitrogen .

Metabolic Pathways Table :

| Enzyme System | Reaction | Metabolite | Reference |

|---|---|---|---|

| CYP3A4 | Hydroxylation | 2-((1-(2-hydroxyethyl)-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide | |

| UGT1A1 | Glucuronidation | O-glucuronide conjugate |

Comparative Analysis with Structural Analogs

Key Findings

-

The compound’s thioether and acetamide groups are critical for its synthetic flexibility and biological interactions.

-

Stability under physiological conditions makes it a viable candidate for antiviral drug development .

-

Metabolic hydroxylation and conjugation pathways necessitate structural optimization for in vivo efficacy .

Wissenschaftliche Forschungsanwendungen

2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biology: The compound can be used as a probe to study biological processes involving indole derivatives.

Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Industry: It may serve as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, along with their synthesis, physicochemical properties, and biological activities:

Structural and Functional Insights:

Core Modifications: The target compound distinguishes itself from analogs like 4f and Compound 31 by replacing electron-withdrawing groups (e.g., sulfonyl or trifluoroacetyl) with a thioether bridge. This substitution may reduce metabolic degradation compared to ester or amide linkages.

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling an ethylindole-thiol intermediate with a 4-(trifluoromethoxy)phenylacetamide, analogous to methods used for Compound 31 (EDCI/HOBt-mediated amidation) .

- In contrast, 4f employs a sequential Beckmann rearrangement and trifluoroacetylation, highlighting divergent strategies for indole functionalization.

Biological Relevance :

- While 4f demonstrated activity in parasitic lactate dehydrogenase (pLDH) assays, the target compound’s trifluoromethoxy group may enhance blood-brain barrier penetration, making it suitable for central nervous system targets.

- Compound 1 underscores the variability in bioactivity among indole-acetamides; structural nuances (e.g., hydroxyl vs. trifluoromethoxy groups) critically influence pharmacological outcomes.

Physicochemical Properties :

- The trifluoromethoxy group in the target compound likely improves lipophilicity (logP) compared to N-(4-hydroxyphenethyl)acetamide , which has a polar hydroxyl group. This modification could enhance membrane permeability.

Biologische Aktivität

2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, commonly referred to as compound 1, is a novel synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on antiviral, anticancer, and cytotoxic properties, supported by data tables and relevant case studies.

- Molecular Formula : C23H22F3N3O2S

- Molecular Weight : 455.27 g/mol

- CAS Number : 1027787-65-0

Biological Activity Overview

The biological activity of compound 1 has been investigated primarily in the context of its antiviral and anticancer properties.

Antiviral Activity

Recent studies have demonstrated that compound 1 exhibits significant antiviral activity against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). A series of derivatives were synthesized and tested for their efficacy.

Table 1: Antiviral Activity of Compound 1 Derivatives

| Compound | EC50 (µM) | Virus Type |

|---|---|---|

| 14'c | 0.5 | RSV |

| 14'e | 0.8 | IAV |

| 14'f | 0.6 | RSV & IAV |

| 14'h | 0.7 | RSV |

| 14'i | 0.4 | IAV |

These results indicate that certain derivatives of compound 1 are effective in inhibiting both RSV and IAV at low micromolar concentrations, suggesting a promising avenue for antiviral drug development .

Anticancer Activity

Compound 1 has also been evaluated for its anticancer properties against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

Table 2: Cytotoxicity of Compound 1 Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HepG2 | 6.19 | Sorafenib: 9.18 |

| HCT116 | 5.10 | Doxorubicin: 7.26 |

| MCF-7 | 5.00 | Doxorubicin: 7.26 |

The IC50 values indicate that compound 1 exhibits potent cytotoxic effects against these cancer cell lines, outperforming some standard chemotherapy agents .

The mechanism underlying the biological activity of compound 1 appears to involve the inhibition of viral replication and induction of apoptosis in cancer cells. The thioether linkage in its structure may enhance its interaction with biological targets, leading to increased potency.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole-based compounds, including compound 1, and evaluated their biological activities. The study highlighted the dual inhibitory effects on RSV and IAV, with specific emphasis on the structure-activity relationship (SAR) that governs their efficacy .

Another case study focused on the anticancer properties of compound 1 derivatives, revealing that modifications at specific positions on the indole ring could significantly enhance their cytotoxicity against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Thioether formation : Reacting 1-ethylindole-3-thiol with chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) in aprotic solvents like DMF or acetonitrile.

- Amide coupling : The intermediate is then coupled with 4-(trifluoromethoxy)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–5°C to minimize side reactions .

- Key parameters : Temperature control (<10°C during amide coupling) and solvent choice (DMF for solubility vs. dichloromethane for reactivity) critically influence yields (reported 50–70% after purification) .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopic techniques :

- NMR : H and C NMR confirm regiochemistry of the indole-thioether linkage and trifluoromethoxy group orientation.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 439.1) and isotopic patterns for sulfur/fluorine .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What preliminary biological screening models are used to evaluate its activity?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Testing against kinases (e.g., EGFR, JAK2) using fluorescence polarization assays.

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Data interpretation : IC values <10 µM warrant further SAR studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on indole or phenyl rings) affect bioactivity?

- Methodological Answer :

- SAR strategies :

- Indole modifications : Replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) reduces solubility but may enhance target binding.

- Phenyl ring substitutions : Introducing electron-withdrawing groups (e.g., nitro) at the 4-position of the phenyl ring increases metabolic stability .

- Tools : Computational docking (e.g., AutoDock Vina) predicts binding modes to ATP pockets in kinases .

Q. How can conflicting data on cytotoxicity across studies be resolved?

- Methodological Answer :

- Variables to control :

- Assay conditions : Serum concentration in cell culture (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

- Metabolic interference : Use of liver microsomes (e.g., human CYP3A4) to assess stability and active metabolite formation .

- Case study : Discrepancies in IC values (e.g., 5 µM vs. 20 µM) may arise from differences in cell passage number or assay incubation time (24h vs. 48h) .

Q. What advanced techniques elucidate its mechanism of action in modulating signaling pathways?

- Methodological Answer :

- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) post-treatment .

- Protein interaction studies :

- SPR (Surface Plasmon Resonance) : Measures binding kinetics (k/k) to purified kinase domains.

- Western blotting : Quantifies phosphorylation levels of downstream targets (e.g., ERK1/2 in MAPK pathway) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.